molecular formula C5H2N4 B129182 1H-Imidazole-4,5-dicarbonitrile CAS No. 1122-28-7

1H-Imidazole-4,5-dicarbonitrile

Cat. No. B129182
CAS RN: 1122-28-7
M. Wt: 118.1 g/mol
InChI Key: XGDRLCRGKUCBQL-UHFFFAOYSA-N
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Description

1H-Imidazole-4,5-dicarbonitrile is a high-nitrogen compound . It is often used as an alternative to tetrazole . The molecular formula is C5H2N4 .


Synthesis Analysis

The compound can be synthesized from commercially available 2-amino-1H-imidazole-4,5-dicarbonitrile . The reaction of 1H-imidazole-4,5-dicarbonitrile with crown ethers results in uncharged crystalline supramolecular compounds .


Molecular Structure Analysis

The molecular structure of 1H-Imidazole-4,5-dicarbonitrile can be determined by single crystal X-ray diffraction .


Chemical Reactions Analysis

The compound exhibits proton-donating characteristics, which allow it to form uncharged crystalline supramolecular compounds . It is also involved in the formation of functional imidazoles .


Physical And Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm3 . It is highly stable with a decomposition temperature of 369 °C .

Scientific Research Applications

Catalytic Applications

1H-Imidazole-4,5-dicarbonitrile compounds have been used as catalysts in the coupling reaction of nucleoside methyl phosphonamidites. This usage is evident in the crystal structures of these compounds, which demonstrate their role in facilitating chemical reactions (Bats, Schell, & Engels, 2013).

Supramolecular Chemistry

The compound's ability to form uncharged crystalline supramolecular compounds due to its proton-donating characteristics has been demonstrated. This property makes it a valuable component in the study of aromatic heterocycles (Wang, Tang, & Ganin, 2006).

Energetic Materials Research

1H-Imidazole-4,5-dicarbonitrile derivatives have been explored for their potential as energetic materials. Studies on compounds like 2,2′-azobis(1H-imidazole-4,5-dicarbonitrile) have revealed insights into their thermal properties, molecular structures, and stability, making them promising candidates for novel energetic compounds (Lewczuk et al., 2020).

Green Synthesis

The compound has been used in the green synthesis of novel imidazole derivatives. This includes multi-component one-pot syntheses under controlled conditions, showcasing its utility in environmentally friendly chemical processes (Sadek et al., 2018).

Antimicrobial Research

Derivatives of 1H-Imidazole-4,5-dicarbonitrile have been synthesized and evaluated for their antimicrobial properties. These compounds have shown potential in inhibiting the growth of various bacteria and fungi, indicating their usefulness in developing new antimicrobial agents (Desai et al., 2015).

Cytotoxicity and Cancer Research

Research has been conducted on the synthesis of 1H-imidazole derivatives and their cytotoxic effects on human cancer cell lines. This includes the study of structure-activity relationships and the potential of these compounds as anticancer agents (Balewski et al., 2020).

Safety And Hazards

1H-Imidazole-4,5-dicarbonitrile is highly toxic and may be fatal if inhaled, swallowed, or absorbed through the skin . It causes skin irritation, serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

1H-imidazole-4,5-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2N4/c6-1-4-5(2-7)9-3-8-4/h3H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGDRLCRGKUCBQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00149943
Record name 1H-Imidazole-4,5-dicarbonitrile
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Molecular Weight

118.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1H-Imidazole-4,5-dicarbonitrile

CAS RN

1122-28-7
Record name 4,5-Dicyanoimidazole
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Record name 1H-Imidazole-4,5-dicarbonitrile
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Record name 1122-28-7
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Record name 1H-Imidazole-4,5-dicarbonitrile
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Record name 1H-imidazole-4,5-dicarbonitrile
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Record name 1H-IMIDAZOLE-4,5-DICARBONITRILE
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Synthesis routes and methods

Procedure details

In another 5-step synthesis, diaminomaleonitrile can be reacted with triethyl orthoformate to give the imidazole-4,5-dinitrile which, after alkylation with dimethyl sulfate, hydrolysis and partial decarboxylation by heating in acetic anhydride, gives the compound of the formula Ia (R1 =CH3, X1 =COOH).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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